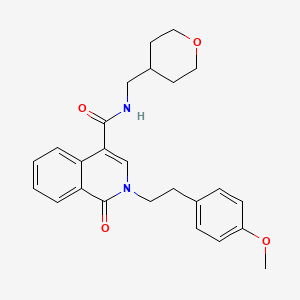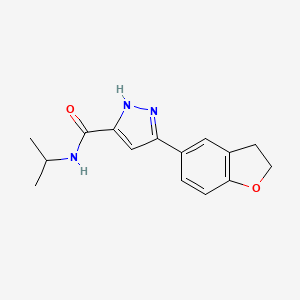![molecular formula C16H14ClN3O B11130716 N-[2-(6-chloro-1H-indol-1-yl)ethyl]nicotinamide](/img/structure/B11130716.png)
N-[2-(6-chloro-1H-indol-1-yl)ethyl]nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(6-クロロ-1H-インドール-1-イル)エチル]ニコチンアミドは、インドールとニコチンアミド部分の構造的特徴を組み合わせた合成化合物です。インドール誘導体は、幅広い生物活性で知られており、ニコチンアミドは細胞代謝に重要な役割を果たすビタミンB3の一種です。これらの2つの構造を1つの分子に組み合わせることで、独自の生物学的特性と用途がもたらされる可能性があります。
準備方法
合成経路と反応条件
N-[2-(6-クロロ-1H-インドール-1-イル)エチル]ニコチンアミドの合成は、通常、以下の手順を含みます。
6-クロロインドールの合成: これは、N-クロロスクシンイミド(NCS)などの試薬を使用して、触媒の存在下でインドールを塩素化することで実現できます。
アルキル化: 次に、6-クロロインドールを、2-ブロモエチルアミンなどの適切なエチル化剤で、塩基性条件下でアルキル化して、2-(6-クロロ-1H-インドール-1-イル)エチルアミンを形成します。
アミド化: 最後に、2-(6-クロロ-1H-インドール-1-イル)エチルアミンを、ニコチン酸またはその誘導体(例えば、ニコチノイルクロリド)と反応させて、N-[2-(6-クロロ-1H-インドール-1-イル)エチル]ニコチンアミドを形成します。
工業生産方法
この化合物の工業生産は、同様の合成経路に従う可能性がありますが、より大規模に行われ、高い収率と純度を確保するために、連続フロー反応器と最適化された反応条件を使用します。試薬の添加と生成物の分離のための自動システムの使用は、効率性と安全性を向上させることができます。
化学反応解析
反応の種類
酸化: インドール部分は、過マンガン酸カリウムまたは三酸化クロムなどの試薬を使用して、酸化反応を起こし、さまざまな酸化生成物を形成することがよくあります。
還元: ニトロ基(存在する場合)または他の還元可能な官能基の還元は、水素化または水素化ホウ素ナトリウムなどの金属水素化物を使用して達成できます。
置換: インドール環上のクロロ基は、アミンまたはチオールなどの求核剤が塩素原子を置換する求核置換反応に関与することができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウム (KMnO₄)、三酸化クロム (CrO₃)
還元: パラジウム触媒を用いた水素ガス (H₂)、水素化ホウ素ナトリウム (NaBH₄)
置換: アミン (R-NH₂) 、チオール (R-SH) などの求核剤
主な生成物
酸化: 酸化されたインドール誘導体
還元: アミンなどの化合物の還元された形態
置換: さまざまな官能基を持つ置換インドール誘導体
科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: ニコチンアミド部分の存在により、細胞プロセスに対する潜在的な影響について研究されています。
医学: 抗炎症作用や抗癌作用など、潜在的な治療効果について調査されています。
産業: 新素材の開発や医薬品合成における前駆体として利用されています。
化学反応の分析
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.
Reduction: Reduction of the nitro group (if present) or other reducible functionalities can be achieved using hydrogenation or metal hydrides like sodium borohydride.
Substitution: The chloro group on the indole ring can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with a palladium catalyst, sodium borohydride (NaBH₄)
Substitution: Nucleophiles like amines (R-NH₂), thiols (R-SH)
Major Products
Oxidation: Oxidized indole derivatives
Reduction: Reduced forms of the compound, such as amines
Substitution: Substituted indole derivatives with various functional groups
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes due to the presence of the nicotinamide moiety.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
作用機序
N-[2-(6-クロロ-1H-インドール-1-イル)エチル]ニコチンアミドの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。インドール部分はさまざまな生物学的標的と相互作用することができ、ニコチンアミド部分は、酸化還元反応において重要な補酵素であるNAD+(ニコチンアミドアデニンジヌクレオチド)の前駆体として機能することにより、細胞代謝に影響を与えることができます。
類似化合物の比較
類似化合物
N-[2-(1H-インドール-3-イル)エチル]ニコチンアミド: クロロ置換基を欠いており、生物活性が異なる可能性があります。
N-[2-(6-ブロモ-1H-インドール-1-イル)エチル]ニコチンアミド: クロロの代わりに臭素原子を含んでおり、反応性と生物学的特性が変化する可能性があります。
N-[2-(5-メトキシ-1H-インドール-1-イル)エチル]ニコチンアミド: メトキシ基は、化合物の溶解性と生物学的標的との相互作用に影響を与える可能性があります。
独自性
N-[2-(6-クロロ-1H-インドール-1-イル)エチル]ニコチンアミドは、インドール環上のクロロ置換基の存在により、独自のものであり、この置換基は、その化学反応性と生物活性を大きく変化させる可能性があります。この構造的特徴は、治療薬または科学研究における化学プローブとしての可能性を高める可能性があります。
類似化合物との比較
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]nicotinamide: Lacks the chloro substituent, which may affect its biological activity.
N-[2-(6-bromo-1H-indol-1-yl)ethyl]nicotinamide: Contains a bromine atom instead of chlorine, potentially altering its reactivity and biological properties.
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]nicotinamide: The methoxy group can influence the compound’s solubility and interaction with biological targets.
Uniqueness
N-[2-(6-chloro-1H-indol-1-yl)ethyl]nicotinamide is unique due to the presence of the chloro substituent on the indole ring, which can significantly impact its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or a chemical probe in scientific research.
特性
分子式 |
C16H14ClN3O |
|---|---|
分子量 |
299.75 g/mol |
IUPAC名 |
N-[2-(6-chloroindol-1-yl)ethyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C16H14ClN3O/c17-14-4-3-12-5-8-20(15(12)10-14)9-7-19-16(21)13-2-1-6-18-11-13/h1-6,8,10-11H,7,9H2,(H,19,21) |
InChIキー |
WGVXPLUYWJOBOQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C(=O)NCCN2C=CC3=C2C=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(4-chlorophenyl)-3-hydroxy-4-[(4-propoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11130635.png)
![2-[2-methyl-4-(phenylsulfamoyl)phenoxy]-N-[3-(morpholin-4-yl)propyl]acetamide](/img/structure/B11130639.png)
![1-[3-(dimethylamino)propyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11130644.png)
![4-{[benzyl(methyl)amino]methyl}-6-hydroxy-7-phenyl-2H-chromen-2-one](/img/structure/B11130646.png)
![2-({4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-YL}formamido)propanoic acid](/img/structure/B11130647.png)
![N-(tetrahydro-2H-pyran-4-ylmethyl)-3-(4,8,8-trimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-3-yl)propanamide](/img/structure/B11130653.png)
![N-[6-chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]-4-methylbenzamide](/img/structure/B11130661.png)

methanone](/img/structure/B11130680.png)
![1-(azepan-1-yl)-2-[2-(4-methoxybenzyl)-1H-benzimidazol-1-yl]ethanone](/img/structure/B11130681.png)
![1-{4-[2-(4-pyridyl)ethyl]piperazino}-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]-1-ethanone](/img/structure/B11130695.png)

![3-[3-oxo-3-(4-phenylpiperazino)propyl]-4H-pyrido[2,1-c][1,2,4]triazin-4-one](/img/structure/B11130723.png)
![(5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(2-methylpropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11130726.png)
